molecular formula C17H20ClNO3S B2464585 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide CAS No. 2415565-42-1

5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide

Cat. No. B2464585
CAS RN: 2415565-42-1
M. Wt: 353.86
InChI Key: QDJIXXJLCHIXEW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. The drug is widely used in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and acute pain.

Mechanism of Action

Celecoxib selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting the activity of COX-2, Celecoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and modulation of the immune system. The drug has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of gastrointestinal bleeding and ulceration associated with other 5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamides.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, the drug has some limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on Celecoxib. One area of interest is the potential use of the drug in the treatment of various types of cancer. Another area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than Celecoxib. Additionally, further research is needed to better understand the mechanism of action of Celecoxib and its potential for use in combination with other drugs.

Synthesis Methods

Celecoxib is synthesized by using a multistep process, starting from 4-methylbenzene-1-sulfonyl chloride as a starting material. The reaction involves the addition of 2-methoxy-6-methylphenyl magnesium bromide to the sulfonyl chloride, followed by the introduction of the chlorine atom using thionyl chloride. The final step involves the substitution of the sulfonyl group with a sulfonamide group using ammonia or an amine.

Scientific Research Applications

Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and other inflammatory conditions. The drug has also been studied for its potential use in the treatment of various types of cancer, including breast, colon, and prostate cancer.

properties

IUPAC Name

5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-5-13-8-6-7-11(2)17(13)19-23(20,21)16-10-14(18)12(3)9-15(16)22-4/h6-10,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJIXXJLCHIXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-ethyl-6-methylphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide

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